Methyl 2-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylate
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Overview
Description
Methyl 2-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylate is a complex organic compound that belongs to the class of oxazine derivatives. This compound is characterized by its unique structure, which includes a dichlorophenyl group and a benzo-oxazine ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylate typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenylamine with salicylaldehyde to form an intermediate Schiff base. This intermediate is then cyclized using a suitable catalyst to form the oxazine ring. The final step involves esterification with methanol to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to streamline the synthesis process. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of chlorine atoms with other functional groups.
Scientific Research Applications
Methyl 2-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylate involves its interaction with specific molecular targets. The dichlorophenyl group and the oxazine ring play crucial roles in binding to biological receptors or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylate: shares similarities with other oxazine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-(2,4-dichlorophenyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO3/c1-21-16(20)9-2-5-14-13(6-9)19-8-15(22-14)11-4-3-10(17)7-12(11)18/h2-7,15,19H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPLWEVRTZYPAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(CN2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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